molecular formula C21H18O6 B2428230 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-91-1

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2428230
CAS No.: 622799-91-1
M. Wt: 366.369
InChI Key: MUNVZBQLCYYCQN-ZDLGFXPLSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.369. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-16-5-3-4-13(20(16)25-2)10-18-19(22)15-9-8-14(11-17(15)27-18)26-21(23)12-6-7-12/h3-5,8-12H,6-7H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNVZBQLCYYCQN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C17_{17}H17_{17}O5_{5}
  • Molecular Weight : 301.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against a range of bacterial strains.
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : In vitro studies indicate a reduction in pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It potentially alters signaling cascades related to cell proliferation and apoptosis.
  • Interaction with Cellular Receptors : Binding to certain receptors could mediate its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

A study conducted by Poojary et al. (2012) evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds. Among them, (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran demonstrated notable activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
(Z)-CompoundStaphylococcus aureus15
(Z)-CompoundEscherichia coli12

Antioxidant Activity

Research published in the Journal of Chemical and Pharmaceutical Research highlighted the antioxidant capacity of the compound using DPPH assay methods. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
1025
5055
10085

Anti-inflammatory Effects

In vitro experiments reported in a recent study revealed that the compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests its potential therapeutic application in inflammatory diseases.

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